[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a benzyl ester derivative featuring a pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and a cyclopropyl-carbamic acid moiety at the 3-position. The compound (CAS: 1177195-12-8, Ref: 10-F766477) was previously available commercially but is now discontinued .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-11-19-10-8-16(12-19)20(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFOMUHPRAYHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diaminobutane derivative, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide or cyclopropylcarbinol in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Benzyl Ester: The final step involves esterification of the carbamic acid with benzyl alcohol, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Scientific Research Applications
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways, including neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can lead to changes in cellular responses and physiological effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Heterocycle Impact: The pyrrolidine core (5-membered ring) in the target compound may confer distinct conformational rigidity compared to piperidine (6-membered ring) analogs, affecting binding affinity to biological targets .
Substituent Variations: Aminoethyl (amine) vs. aminoacetyl (amide): The acetylated amine in Ref: 10-F083842 introduces an amide bond, which may enhance metabolic stability but reduce basicity compared to the primary amine in the target compound . Stereochemistry: Compounds like [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-...
Discontinuation Trends :
- Both the target compound and Ref: 10-F083842 are discontinued, possibly due to challenges in synthesis (e.g., cyclopropane ring instability) or insufficient pharmacological performance in early-stage studies .
Research Findings and Implications
- Stability Concerns : The cyclopropyl group, while enhancing lipophilicity, may introduce synthetic challenges, such as ring strain or susceptibility to oxidation, contributing to discontinuation .
- Biological Activity: Analogs with acylated amines (e.g., aminoacetyl or aminopropionyl groups) show prolonged half-lives in preclinical models, as observed in Fluorochem’s stereospecific derivatives .
- Stereochemical Influence: The (S)-configured aminopropionyl group in Fluorochem’s compound demonstrates improved target engagement in protease inhibition assays compared to racemic mixtures .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, with the CAS number 919108-84-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H25N3O2, indicating a complex structure that contributes to its biological interactions. Its structure includes a pyrrolidine ring, an amino group, and a cyclopropyl moiety, which are critical for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O2 |
| Molecular Weight | 303.40 g/mol |
| CAS Number | 919108-84-2 |
| Synonyms | Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)(cyclopropyl)carbamate |
The compound exhibits various biological activities, primarily through its interaction with specific enzyme targets. One notable mechanism involves the inhibition of neutral sphingomyelinase 2 (nSMase2), which plays a role in lipid metabolism and cellular signaling pathways. Inhibition of nSMase2 has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD) due to its role in exosome release from neurons .
Pharmacological Effects
- Inhibition of nSMase2 : Studies indicate that the compound shows significant inhibitory activity against nSMase2 with an IC50 value of approximately 300 nM. This inhibition is associated with reduced exosome secretion from brain cells, suggesting a neuroprotective effect .
- Neuroprotective Properties : In vivo studies demonstrate that administration of the compound in mouse models can reverse cognitive impairments associated with AD, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed insights into how modifications to its structure can enhance or diminish its biological activity:
- Pyrrolidine Ring Modifications : Alterations to the substituents on the pyrrolidine ring have shown varying effects on potency against nSMase2.
- Cyclopropyl Moiety : The presence of the cyclopropyl group is crucial for maintaining the compound's binding affinity to its target enzyme.
Case Studies
- Alzheimer's Disease Model : In a study involving 5XFAD mice, which model familial Alzheimer's disease, treatment with the compound resulted in significant improvements in cognitive function as measured by behavioral tests. The pharmacokinetic profile indicated effective brain penetration and sustained plasma levels over time .
- In Vitro Studies : Additional in vitro assays demonstrated that this compound effectively inhibited exosome release from cultured neurons, further supporting its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
